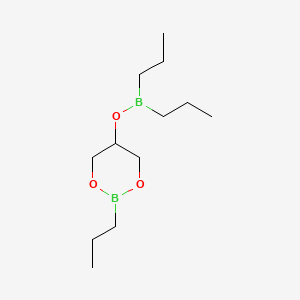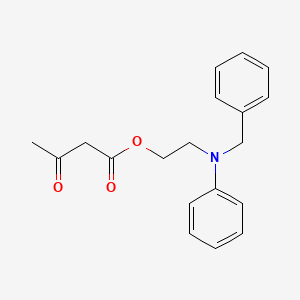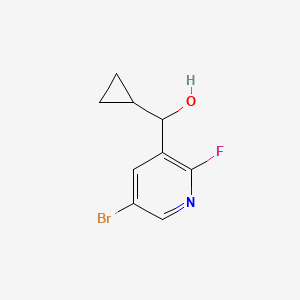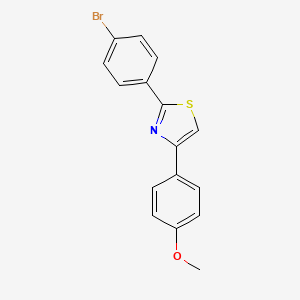![molecular formula C8H12O3 B13974478 1,4-Dioxaspiro[4.4]nonane-6-carbaldehyde CAS No. 66522-88-1](/img/structure/B13974478.png)
1,4-Dioxaspiro[4.4]nonane-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxaspiro[4.4]nonane-6-carboxaldehyde is an organic compound with the molecular formula C8H12O3. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.4]nonane-6-carboxaldehyde can be synthesized through several methods. One common approach involves the condensation of two molecules of a lactone in the presence of sodium ethoxide to form a dilactone. This intermediate is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, the resulting acid undergoes decarboxylation by refluxing with water or a dilute mineral acid .
Industrial Production Methods
While specific industrial production methods for 1,4-Dioxaspiro[4These methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxaspiro[4.4]nonane-6-carboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the aldehyde group and the spiro structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, with reagents like alkyl halides or amines.
Major Products Formed
Oxidation: 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid
Reduction: 1,4-Dioxaspiro[4.4]nonane-6-methanol
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxaspiro[4.4]nonane-6-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other materials
Wirkmechanismus
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-6-carboxaldehyde is primarily determined by its functional groups. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation. The spiro structure provides rigidity and stability, which can influence the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: Similar structure but lacks the aldehyde group.
1,6-Dioxaspiro[4.4]nonane: Another spiro compound with different ring sizes and functional groups
Uniqueness
1,4-Dioxaspiro[4.4]nonane-6-carboxaldehyde is unique due to the presence of both the spiro structure and the aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
66522-88-1 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
1,4-dioxaspiro[4.4]nonane-9-carbaldehyde |
InChI |
InChI=1S/C8H12O3/c9-6-7-2-1-3-8(7)10-4-5-11-8/h6-7H,1-5H2 |
InChI-Schlüssel |
CLAHYLYHCVDQIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2(C1)OCCO2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


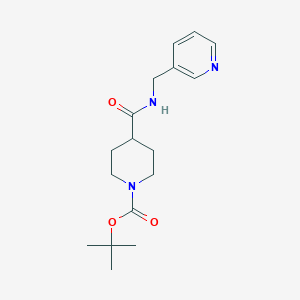
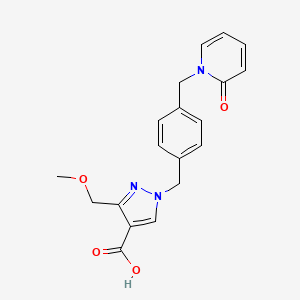
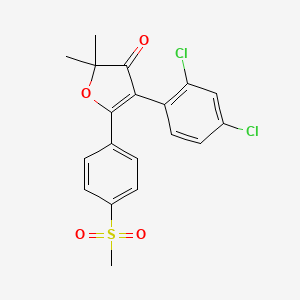
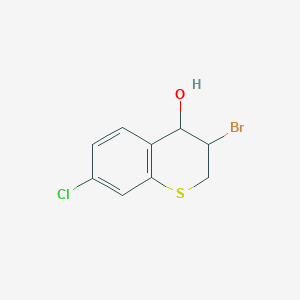
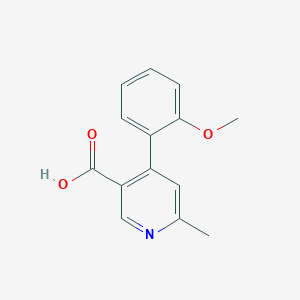
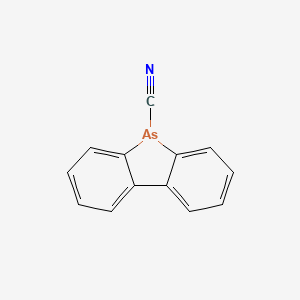
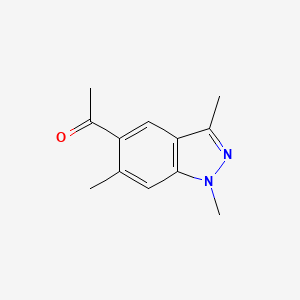
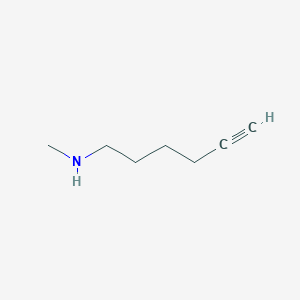
![Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate](/img/structure/B13974438.png)

